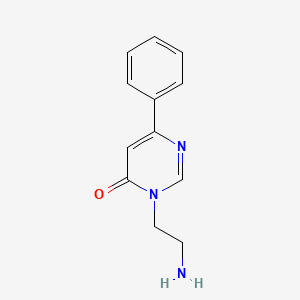

3-(2-Aminoethyl)-6-phenylpyrimidin-4-one

説明

The compound “3-(2-Aminoethyl)-6-phenylpyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The “3-(2-Aminoethyl)” part suggests an ethylamine group attached to the 3rd position of the pyrimidine ring, and the “6-phenyl” indicates a phenyl group attached at the 6th position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms. The phenyl group would provide additional aromatic character to the molecule, and the aminoethyl group would introduce basicity and potential for hydrogen bonding .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo reactions typical of pyrimidines, such as electrophilic substitution, nucleophilic substitution, or coordination with metal ions. The presence of the aminoethyl group could also allow for reactions involving the amine functionality .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. The presence of the pyrimidine and phenyl rings would likely result in a relatively high degree of aromaticity and potentially a relatively high melting point. The aminoethyl group could introduce basicity and a potential for hydrogen bonding .科学的研究の応用

Synthesis and Antibacterial Activity

The synthesis of pyrimidine derivatives, including those similar to 3-(2-Aminoethyl)-6-phenylpyrimidin-4-one, has been explored for their potential antibacterial properties. For instance, a study demonstrates the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot, three-component reaction, showcasing their evaluated antibacterial activity (Rostamizadeh et al., 2013).

Development of Orally Active Inhibitors

Research into 5-Amino-2-phenylpyrimidin-6-ones and their derivatives has focused on their biological evaluation for potential therapeutic applications. These compounds have been synthesized and tested for both in vitro activity and oral activity in specific assays, demonstrating the importance of structural modifications for enhancing biological efficacy (Ohmoto et al., 2001).

Photochemical Properties and Application in Materials Science

Studies on tris-cyclometalated iridium(III) complexes that contain pyrimidine derivatives have revealed unique pH-responsive photochemical properties, which could have significant implications in materials science and sensor development (Nakagawa et al., 2014).

Ring Transformations and Chemical Reactions

Research has also focused on the chemical reactivity and transformation of pyrimidine derivatives, including studies on the conversion of heterocyclic halogeno compounds into amino derivatives. These transformations are crucial for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Meeteren & Plas, 2010).

Antiviral Activity

The antiviral activity of pyrimidine derivatives has been a significant area of research, with studies demonstrating the potential of these compounds against various viruses. This includes the exploration of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, indicating the broad spectrum of biological activities that pyrimidine derivatives can exhibit (Holý et al., 2002).

Biologically Active Compound Design

The design of biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives highlights the versatility and potential of these compounds in developing new therapeutic agents. Research has identified priority directions in this process, including antiviral, antileukemic agents, and drugs for combating various disorders (Erkin et al., 2021).

将来の方向性

特性

IUPAC Name |

3-(2-aminoethyl)-6-phenylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-6-7-15-9-14-11(8-12(15)16)10-4-2-1-3-5-10/h1-5,8-9H,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZAKENSXHBFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)

![3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1519023.png)

![3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1519036.png)